molecular formula C17H19N5 B8113288 N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine

N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B8113288
M. Wt: 293.4 g/mol
InChI Key: VVEGKGPAUOZUGD-UHFFFAOYSA-N
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Description

N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the piperidine and phenyl groups contributes to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves the formation of the triazolopyridine core followed by the introduction of the piperidine and phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for the cyclization step and high-throughput screening for the optimization of reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or piperidine rings .

Scientific Research Applications

N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific combination of the triazolopyridine core with the piperidine and phenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-phenyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-4-14(5-3-1)19-15-6-7-16-20-17(21-22(16)12-15)13-8-10-18-11-9-13/h1-7,12-13,18-19H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEGKGPAUOZUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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